ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Description

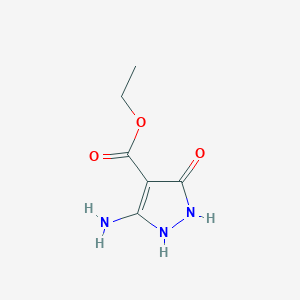

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an amino (-NH₂) group at position 5, an oxo (=O) group at position 3, and an ethyl carboxylate ester (-COOEt) at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems for pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing carboxylate ester, enabling diverse chemical transformations such as cyclocondensation and nucleophilic substitutions .

Properties

IUPAC Name |

ethyl 3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-12-6(11)3-4(7)8-9-5(3)10/h2H2,1H3,(H4,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKCYNMEUUUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52565-83-0 | |

| Record name | ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The general reaction conditions include:

Reactants: Ethyl acetoacetate and hydrazine hydrate.

Solvent: Ethanol or methanol.

Temperature: Reflux conditions (around 70-80°C).

Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrazole derivatives. These products can have different biological activities and can be used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole derivatives. Research indicates that modifications to the pyrazole core can enhance activity against various bacterial strains, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds derived from ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole have shown promise in reducing inflammation in preclinical models. The mechanism is thought to involve inhibition of pro-inflammatory cytokines, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Some derivatives of this compound have been investigated for their anticancer effects. Studies suggest that specific modifications can lead to enhanced cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of ethyl 5-amino derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays showed that derivatives of ethyl 5-amino compounds inhibited TNF-alpha production in macrophages by up to 50%, suggesting a promising pathway for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substituent Effects: The amino group in the target compound enhances nucleophilicity at position 5, enabling reactions with electrophiles (e.g., aldehydes or nitriles) that are less feasible in sulfonyl- or methyl-substituted analogues . Sulfonyl groups (e.g., in compounds 6e and 5) increase steric bulk and electron-withdrawing effects, reducing solubility in polar solvents but improving thermal stability . Hydroxyl vs. Amino Groups: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate lacks the amino group, making it less basic and more prone to tautomerization (e.g., keto-enol equilibria).

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: Ester C=O stretches appear at ~1720–1740 cm⁻¹ across all carboxylate-containing analogues . Amino groups (NH₂) in the target compound show N-H stretches at ~3300–3500 cm⁻¹, absent in hydroxyl or sulfonyl analogues.

- NMR Data :

Biological Activity

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS No. 52565-83-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that contributes to its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article synthesizes recent findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 171.15 g/mol. Its structure features an amino group and a carbonyl group that are crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| Ethyl 5-amino-3-oxo derivative | 0.034 μM | 353.8 |

In vivo studies using carrageenan-induced rat paw edema models have shown that these derivatives can reduce edema significantly, indicating their therapeutic potential in treating inflammatory diseases .

2. Antiviral Activity

Ethyl 5-amino-3-oxo derivatives have also been evaluated for antiviral properties. Research indicates that similar pyrazole compounds exhibit activity against various viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV). For instance:

| Virus | Compound | Effective Concentration |

|---|---|---|

| HSV | Compound X | 20 μg/105 cells |

| HAV | Compound Y | 500 μg/mL |

These compounds demonstrated higher antiviral efficacy compared to standard treatments, suggesting their potential as therapeutic agents against viral infections .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored in several studies. Ethyl 5-amino-3-oxo derivatives have shown promise in inhibiting cancer cell proliferation in various cancer lines:

These findings indicate the potential use of ethyl 5-amino derivatives in cancer therapy, particularly due to their ability to induce apoptosis in cancer cells.

Case Study: Anti-inflammatory Effects

A recent study investigated the effects of ethyl 5-amino derivatives on inflammation in a rat model. The results showed a significant reduction in paw swelling compared to control groups treated with saline. Histopathological analysis indicated minimal gastric damage, supporting the safety profile of these compounds as anti-inflammatory agents .

Case Study: Antiviral Efficacy Against HSV

In vitro testing against HSV revealed that ethyl 5-amino derivatives inhibited viral replication effectively at low concentrations. The therapeutic index was calculated to be significantly higher than that of conventional antiviral drugs, highlighting the compound's potential as a safer alternative for treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.